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molecular formula C5H11NO B072864 N-Isopropylacetamide CAS No. 1118-69-0

N-Isopropylacetamide

Cat. No. B072864
M. Wt: 101.15 g/mol
InChI Key: PDUSWJORWQPNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855211B2

Procedure details

Add TEA (10.05 mL) to a mixture of 4-bromo-2,6-difluoro-phenylamine (10.0 g), N-isopropyl acetamide (9.73 g), phosphoryl chloride (6.70 mL) in toluene (150 mL). Heat the mixture to reflux for 3 h. Cool the mixture and remove the solvent under vacuum. Dissolve the crude in DCM, wash with an aqueous saturated solution of sodium bicarbonate several times to remove all traces of acid. Dry over sodium sulfate and remove the solvent under vacuum to afford 14 g of the title compound. MS (ES+): m/z=292 (M+H)+.
[Compound]
Name
TEA
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.73 g
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH2:9])=[C:4]([F:10])[CH:3]=1.[CH:11]([NH:14][C:15](=O)[CH3:16])([CH3:13])[CH3:12].P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9][C:15](=[N:14][CH:11]([CH3:13])[CH3:12])[CH3:16])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
TEA
Quantity
10.05 mL
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)N)F
Name
Quantity
9.73 g
Type
reactant
Smiles
C(C)(C)NC(C)=O
Name
Quantity
6.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the crude in DCM
WASH
Type
WASH
Details
wash with an aqueous saturated solution of sodium bicarbonate several times
CUSTOM
Type
CUSTOM
Details
to remove all traces of acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)NC(C)=NC(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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